bis[(1R)-1-phenylethyl]azanium;chloride
Description
Bis[(1R)-1-phenylethyl]azanium;chloride is a chiral quaternary ammonium salt comprising two (1R)-1-phenylethyl groups bonded to a central nitrogen atom, with chloride as the counterion. Its molecular formula is inferred as C₁₆H₂₀N⁺·Cl⁻, yielding a molecular weight of approximately 261.8 g/mol (calculated from substituent contributions: two C₈H₉ groups, one N, and Cl). The (1R) stereochemistry introduces chirality, which may influence its interactions in asymmetric synthesis or biological systems.
Properties
IUPAC Name |
bis[(1R)-1-phenylethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQCLJZOKDRAOW-DTPOWOMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH2+]C(C)C2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[NH2+][C@H](C)C2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Bis[(1R)-1-phenylethyl]azanium;chloride is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Biology: The compound serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: The compound finds use in the chemical industry as a reagent for organic synthesis and as a chiral resolving agent.
Mechanism of Action
The mechanism by which bis[(1R)-1-phenylethyl]azanium;chloride exerts its effects involves its interaction with specific molecular targets and pathways. The chiral nature of the compound allows it to selectively bind to enzymes or receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium chlorides share structural motifs but differ in substituents, affecting properties like solubility, biological activity, and industrial applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Aromatic vs. Aliphatic Chains: this compound’s aromatic substituents may reduce water solubility compared to aliphatic analogs like dioctyl dimethyl ammonium chloride, which is more lipophilic and suited for membrane disruption in antimicrobial roles .
Applications :
- While benzyl-dodecyl derivatives act as surfactants , this compound’s chiral centers suggest niche uses in asymmetric synthesis or chiral resolution .
- Succinylcholine chloride’s medical application underscores the pharmacological relevance of quaternary ammonium salts .
Safety: Most quaternary ammonium salts exhibit toxicity upon ingestion or inhalation. Dioctyl dimethyl ammonium chloride, for instance, decomposes into hazardous NOx and Cl⁻ , a risk likely shared by this compound.
Research Findings and Gaps
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for preparing bis[(1R)-1-phenylethyl]azanium; chloride, and how can enantiomeric purity be ensured?
- Methodology : The compound can be synthesized via alkylation of a primary amine with (1R)-1-phenylethyl chloride under anhydrous conditions. Enantiomeric purity is critical; use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to confirm >99% ee. Opt for asymmetric induction via kinetic resolution or employ chiral auxiliaries during synthesis .
- Key Considerations : Monitor reaction progress via for characteristic shifts (e.g., δ 1.5–1.7 ppm for chiral CH groups). Purify via recrystallization in ethanol/water mixtures to remove diastereomeric impurities .
Q. Which spectroscopic techniques are most reliable for structural characterization of this chiral ammonium salt?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using SHELXL-97 for refinement. Ensure crystals are grown via slow evaporation in dichloromethane/hexane .
- NMR : Assign stereochemistry using COSY and NOESY to detect through-space interactions between phenyl and ammonium protons .
- Polarimetry : Measure specific rotation ([α]) in methanol (c = 1.0) to confirm enantiomeric consistency .
Q. What are the primary applications of bis[(1R)-1-phenylethyl]azanium; chloride in asymmetric catalysis?
- Methodology : The compound serves as a chiral phase-transfer catalyst in enantioselective alkylation reactions. For example, in the synthesis of α-amino acids, optimize reaction conditions (e.g., 0°C, KOH as base) to achieve >80% ee. Monitor using chiral GC-MS with a β-cyclodextrin column .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the enantioselectivity of bis[(1R)-1-phenylethyl]azanium; chloride in catalytic systems?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model transition states. Compare activation energies (ΔΔG‡) for competing stereochemical pathways .
- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. THF) to assess conformational flexibility of the catalyst .
- Data Contradiction Analysis : If experimental ee deviates from computational predictions, re-examine solvent polarity or counterion effects (e.g., chloride vs. tetrafluoroborate) .
Q. What challenges arise in resolving crystal structures of bis[(1R)-1-phenylethyl]azanium; chloride derivatives, and how can they be mitigated?
- Methodology :
- Twinning : Use TWINLAW in SHELXL to handle twinned crystals. Refine with HKLF5 data .
- Disorder : Apply PART and SUMP restraints for disordered phenyl groups. Validate with R < 0.05 .
- Example : A monoclinic P2/c cell (a = 21.977 Å, b = 12.229 Å) was resolved for a related azanium chloride, requiring anisotropic displacement parameters for non-H atoms .
Q. How do solvent and counterion selection impact the stability and reactivity of this compound in aqueous media?
- Methodology :
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH) with chloride vs. bromide counterions. Monitor via LC-MS for hydrolysis products (e.g., 1-phenylethanol) .
- Reactivity : Use cyclic voltammetry to assess redox stability in DMF. A peak at −1.2 V vs. Ag/AgCl indicates irreversible reduction of the ammonium center .
Q. What strategies optimize enantioselectivity when scaling up reactions involving this chiral ammonium salt?
- Methodology :
- DoE Optimization : Vary temperature (−20°C to 25°C), catalyst loading (5–20 mol%), and solvent polarity (toluene vs. acetonitrile) using a Box-Behnken design .
- Kinetic Profiling : Use in-situ IR to track intermediate formation. Adjust stirring rate (>500 rpm) to minimize mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
